molecular formula C16H13N3O4 B5563281 5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5563281
M. Wt: 311.29 g/mol
InChI Key: RHOBHYGVTHOJBA-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of organic compounds containing a five-membered heterocyclic ring structure composed of three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of an acid derivative with a hydrazine or a semicarbazide . For example, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 can afford 5-substituted-1,3,4-oxadiazole-2-amines .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles consists of a five-membered ring with three carbon atoms, one oxygen atom, and two nitrogen atoms . The exact structure of “5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions, often involving the nitrogen atoms or any functional groups attached to the ring . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles depend on their exact structure. For example, 3-Methyl-4-nitrophenyl 3-methylbenzoate, a related compound, has a molecular formula of C15H13NO4 and an average mass of 271.268 Da .

Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives have been synthesized and tested for their ability to inhibit corrosion in metals, notably mild steel, in acidic environments. These compounds demonstrate significant corrosion inhibition efficiency, attributed to their adsorption and formation of protective layers on metal surfaces. Such properties indicate the potential application of 5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole in protecting metals from corrosive damage, especially in industrial settings where acid exposure is common (Kalia et al., 2020).

Antimicrobial and Antifungal Activities

Several 1,3,4-oxadiazole derivatives have been reported to possess valuable biological effects including antimicrobial and antifungal activities. These compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. The presence of oxadiazole rings contributes to the compound's ability to target and inhibit the growth of pathogenic microorganisms, suggesting that this compound could potentially be explored for antimicrobial applications (Jafari et al., 2017).

Liquid Crystalline Properties

The structural design of oxadiazole derivatives lends them unique liquid crystalline properties, making them suitable for applications in advanced materials science, such as the development of liquid crystal displays (LCDs). The synthesis and characterization of compounds containing the 1,2,4-oxadiazole moiety have revealed their potential in forming stable liquid crystalline phases, which are critical for the display technology industry. Research into the liquid crystalline behaviors of these compounds can lead to innovations in electronic and optical devices (Ali & Tomi, 2018).

Antioxidant and Anti-inflammatory Properties

The pharmacological evaluation of 1,3,4-oxadiazole and related derivatives has demonstrated their potential in exhibiting significant antioxidant, analgesic, and anti-inflammatory actions. These biological activities are crucial for the development of new therapeutic agents that can manage pain and inflammation, suggesting a medical research application for the compound this compound in drug development (Faheem, 2018).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles depends on their exact structure and the biological target. For example, some 1,2,4-oxadiazoles have been reported to have antiviral activity .

Future Directions

The future directions for research on 1,2,4-oxadiazoles could involve exploring their potential uses in medicine, given their wide range of biological activities . Further studies could also investigate the synthesis of new 1,2,4-oxadiazole derivatives and their properties.

properties

IUPAC Name

5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-11-3-2-4-14(9-11)22-10-15-17-16(18-23-15)12-5-7-13(8-6-12)19(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOBHYGVTHOJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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